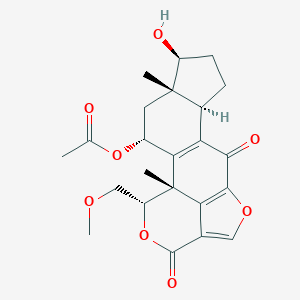

17-Hydroxywortmannin

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

[(1R,3R,5S,6S,9R,18S)-6-hydroxy-18-(methoxymethyl)-1,5-dimethyl-11,16-dioxo-13,17-dioxapentacyclo[10.6.1.02,10.05,9.015,19]nonadeca-2(10),12(19),14-trien-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26O8/c1-10(24)30-13-7-22(2)12(5-6-14(22)25)16-18(13)23(3)15(9-28-4)31-21(27)11-8-29-20(17(11)23)19(16)26/h8,12-15,25H,5-7,9H2,1-4H3/t12-,13+,14-,15+,22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLJORQYAOTYVQS-OGCOKEDGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC2(C(CCC2O)C3=C1C4(C(OC(=O)C5=COC(=C54)C3=O)COC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1C[C@]2([C@@H](CC[C@@H]2O)C3=C1[C@]4([C@H](OC(=O)C5=COC(=C54)C3=O)COC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Biological Activity of 17-Hydroxywortmannin: A Technical Guide for Researchers and Drug Development Professionals

Introduction: Beyond Wortmannin - The Emergence of a More Stable PI3K Inhibitor

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Its frequent dysregulation in a wide array of human cancers has made it a prime target for therapeutic intervention. Wortmannin, a fungal metabolite, was one of the first identified potent, irreversible inhibitors of PI3K.[3] However, its clinical development has been hampered by its inherent instability, toxicity, and short half-life in vivo.[4] This led to the development of analogs with improved pharmacological properties, among which 17-Hydroxywortmannin has emerged as a compound of significant interest.

17-Hydroxywortmannin is a potent, orally active inhibitor of PI3K, with a reported IC50 of 0.5 nM.[5] It is an analog of wortmannin, modified at a position remote from its reactive furan ring, which contributes to its enhanced stability.[6] This technical guide provides an in-depth overview of the biological activity of 17-Hydroxywortmannin, its mechanism of action, and key experimental protocols for its characterization. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the fields of oncology and cell signaling.

Mechanism of Action: Targeting the PI3K/Akt/mTOR Signaling Axis and Beyond

The primary mechanism of action of 17-Hydroxywortmannin is the potent and irreversible inhibition of Class I PI3Ks. By binding to the ATP-binding pocket of the p110 catalytic subunit, it prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[7] This blockage of PIP3 production has profound downstream effects, most notably the inhibition of the Akt/mTOR signaling cascade. The serine/threonine kinase Akt, a key downstream effector of PI3K, requires PIP3 for its recruitment to the plasma membrane and subsequent activation through phosphorylation at Ser473 and Thr308. Inhibition of this process by 17-Hydroxywortmannin leads to a reduction in cell proliferation, survival, and growth.

Beyond its effects on the canonical PI3K/Akt/mTOR pathway, 17-Hydroxywortmannin has also been identified as an inhibitor of the PIK3C3-beclin 1 (BECN1) complex, a key regulator of autophagy.[4][6] This dual activity is particularly relevant in the context of cancer therapy, as autophagy can serve as a survival mechanism for tumor cells under stress. By inhibiting autophagy, 17-Hydroxywortmannin can re-sensitize cancer cells to other therapeutic agents, such as the TNF-related apoptosis-inducing ligand (TRAIL).[4][6]

Figure 1: Mechanism of action of 17-Hydroxywortmannin on the PI3K/Akt/mTOR and autophagy pathways.

Quantitative Profile: Potency and Efficacy

A critical aspect of characterizing any inhibitor is quantifying its potency. For 17-Hydroxywortmannin, the half-maximal inhibitory concentration (IC50) against its primary target and its effects on cellular processes are key parameters.

| Target/Process | IC50 | Cell Line/System | Reference |

| Phosphatidylinositol-3-kinase (PI3K) | 0.5 nM | In vitro kinase assay | [5] |

| Osteoclast Resorption | 10 nM | In vitro resorption assay | [5] |

Pharmacokinetic Profile: A Step Towards In Vivo Application

A significant advantage of 17-Hydroxywortmannin over its parent compound, wortmannin, is its improved in vivo stability. While wortmannin is often undetectable shortly after intravenous administration in mice, 17-Hydroxywortmannin remains detectable for a longer duration.[6] Further derivatization, such as pegylation (PWT-458), has been shown to extend its in vivo half-life even further.[3]

| Compound | In Vivo Stability | Reference |

| Wortmannin | Undetectable shortly after IV administration in mice | [6] |

| 17-Hydroxywortmannin | Detectable after 30 minutes in vivo | [6] |

| Pegylated 17-HW (PWT-458) | Detectable after 60 minutes in vivo | [6] |

Note: Detailed pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), and oral bioavailability for 17-Hydroxywortmannin are not extensively documented in publicly available literature. In vivo pharmacokinetic studies are essential to fully understand its drug-like properties.

Experimental Protocols: A Guide to Characterizing 17-Hydroxywortmannin

To facilitate further research and development, this section provides detailed, step-by-step methodologies for key experiments used to characterize the biological activity of 17-Hydroxywortmannin.

Biochemical PI3K Kinase Assay (ADP-Glo™ Kinase Assay)

This protocol describes a luminescence-based assay to measure the in vitro inhibitory activity of 17-Hydroxywortmannin against PI3K. The assay quantifies the amount of ADP produced during the kinase reaction.

Materials:

-

Recombinant PI3K enzyme

-

PI3K substrate (e.g., PIP2)

-

ADP-Glo™ Kinase Assay kit (Promega)

-

17-Hydroxywortmannin

-

Assay plates (white, 384-well)

-

Plate reader with luminescence detection capabilities

Protocol:

-

Compound Preparation: Prepare a serial dilution of 17-Hydroxywortmannin in DMSO. The final DMSO concentration in the assay should be kept below 1%.

-

Kinase Reaction Setup: a. In a 384-well plate, add 1 µL of each concentration of the 17-Hydroxywortmannin serial dilution. b. Add 2 µL of a solution containing the PI3K enzyme and its substrate in kinase reaction buffer. c. Initiate the reaction by adding 2 µL of ATP solution. d. Incubate the plate at room temperature for 60 minutes.

-

ADP Detection: a. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate at room temperature for 40 minutes. c. Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. d. Incubate at room temperature for 30-60 minutes.

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of 17-Hydroxywortmannin relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Figure 2: Workflow for the ADP-Glo™ PI3K kinase assay.

Cellular PI3K Pathway Inhibition Assay (Western Blot for p-Akt)

This protocol details the use of Western blotting to assess the ability of 17-Hydroxywortmannin to inhibit the PI3K pathway in a cellular context by measuring the phosphorylation status of Akt at Ser473.

Materials:

-

Cancer cell line of interest (e.g., U87MG glioma, A549 lung cancer)

-

Cell culture medium and supplements

-

17-Hydroxywortmannin

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-Akt (Ser473) and anti-total Akt

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Treatment: a. Seed cells in a 6-well plate and allow them to adhere overnight. b. Treat the cells with various concentrations of 17-Hydroxywortmannin for a specified time (e.g., 2-4 hours). Include a DMSO-treated control.

-

Cell Lysis and Protein Quantification: a. Wash the cells with ice-cold PBS and lyse them with lysis buffer. b. Scrape the cells, collect the lysate, and clarify by centrifugation. c. Determine the protein concentration of each lysate using a BCA assay.

-

Western Blotting: a. Normalize the protein concentrations of all samples and prepare them for SDS-PAGE. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary antibody against phospho-Akt (Ser473) overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again and apply the chemiluminescent substrate.

-

Imaging and Analysis: a. Acquire the chemiluminescent signal using an imaging system. b. Strip the membrane and re-probe with an antibody against total Akt to ensure equal protein loading. c. Quantify the band intensities to determine the ratio of phosphorylated Akt to total Akt.

Figure 3: Workflow for Western blot analysis of p-Akt.

Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This protocol outlines a method to determine the effect of 17-Hydroxywortmannin on the viability of cancer cells by measuring intracellular ATP levels.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

17-Hydroxywortmannin

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Opaque-walled 96-well or 384-well plates

-

Plate reader with luminescence detection capabilities

Protocol:

-

Cell Seeding: Seed cells into an opaque-walled multiwell plate at a predetermined density and allow them to attach overnight.

-

Compound Treatment: Add serial dilutions of 17-Hydroxywortmannin to the wells. Include a DMSO-treated control.

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.

-

Assay Procedure: a. Equilibrate the plate to room temperature for approximately 30 minutes. b. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well. c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis: Calculate the percent viability for each concentration relative to the DMSO control and determine the GI50 (concentration for 50% growth inhibition).

Selectivity Profile: A Critical Consideration for Drug Development

While 17-Hydroxywortmannin is a potent PI3K inhibitor, understanding its selectivity against a broader panel of kinases is crucial for its development as a therapeutic agent. Off-target effects can lead to unforeseen toxicities and limit the therapeutic window of a drug candidate.

Note: A comprehensive public database of the kinase selectivity profile of 17-Hydroxywortmannin is not currently available. It is highly recommended that researchers and drug development professionals perform kinase selectivity profiling using commercially available services that screen against a large panel of kinases. This will provide a detailed understanding of its on- and off-target activities and guide further optimization efforts.

Conclusion and Future Directions

17-Hydroxywortmannin represents a significant advancement over its parent compound, wortmannin, offering improved in vivo stability and potent inhibition of the PI3K pathway. Its dual action on both the canonical PI3K/Akt/mTOR signaling and the autophagy pathway makes it an attractive candidate for further investigation, particularly in the context of cancer therapy.

The experimental protocols provided in this guide offer a framework for the continued characterization of 17-Hydroxywortmannin and other novel kinase inhibitors. Future research should focus on obtaining a comprehensive kinase selectivity profile, detailed pharmacokinetic and pharmacodynamic data, and exploring its efficacy in a wider range of preclinical cancer models. Such studies will be instrumental in determining the full therapeutic potential of this promising molecule.

References

-

Li, R., et al. (2019). 17-hydroxy wortmannin restores TRAIL's response by ameliorating increased beclin 1 level and autophagy function in TRAIL-resistant colon cancer cells. Molecular Cancer Therapeutics, 18(7), 1265-1277. [Link]

- Ihle, N. T., & Powis, G. (2009). Development of Phosphoinositide-3 Kinase Pathway Inhibitors for Advanced Cancer.

- Ihle, N. T., et al. (2008). PWT-458, a novel pegylated-17-hydroxywortmannin, inhibits phosphatidylinositol 3-kinase signaling and suppresses growth of solid tumors. Molecular Cancer Therapeutics, 7(6), 1637-1646.

- Sauvageot, C. M., et al. (2008). Efficacy of the HSP90 inhibitor 17-AAG in human glioma cell lines and tumorigenic glioma stem cells. Neuro-Oncology, 10(4), 488-499.

-

Yuan, N., et al. (2019). 17-Hydroxy Wortmannin Restores TRAIL's Response by Ameliorating Increased Beclin 1 Level and Autophagy Function in TRAIL-Resistant Colon Cancer Cells. Molecular Cancer Therapeutics, 18(7), 1265-1277. [Link]

-

Yuan, N., et al. (2019). Data from: 17-Hydroxy Wortmannin Restores TRAIL's Response by Ameliorating Increased Beclin 1 Level and Autophagy Function in TRAIL-Resistant Colon Cancer Cells. Figshare. [Link]

- Neves, R. P. P., et al. (2018). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Chemistry, 6, 32.

-

Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. Retrieved from [Link]

- Zask, A., et al. (2008). Pegylated Wortmannin and 17-Hydroxywortmannin Conjugates as Phosphoinositide 3-Kinase Inhibitors Active in Human Tumor Xenograft Models. Journal of Medicinal Chemistry, 51(5), 1319-1323.

- Tew, K. D., & La Thangue, N. B. (2021). PI3K/AKT/mTOR Signaling Network in Human Health and Diseases. Cells, 10(8), 1987.

- Kufareva, I., & Abagyan, R. (2008). Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. Journal of Medicinal Chemistry, 51(24), 7921-7932.

- National Cancer Institute. (2022). Use of beclin 1 Inhibitors, including 17-hydroxy Wortmannin, to Treat TRAIL-resistant Cancer. NCI Technology Transfer Center.

-

MDPI. (n.d.). Special Issue : Design and Study of Kinase Inhibitors. Retrieved from [Link]

-

Reaction Biology. (2022). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

- Vasta, J. D., et al. (2020). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv.

-

Zask, A., et al. (2008). Synthesis and Structure–Activity Relationships of Ring-Opened 17-Hydroxywortmannins: Potent Phosphoinositide 3-Kinase Inhibitors with Improved Properties and Anticancer Efficacy. Journal of Medicinal Chemistry, 51(5), 1319-1323. [Link]

Sources

- 1. Antiproliferative Activity Predictor: A New Reliable In Silico Tool for Drug Response Prediction against NCI60 Panel - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vivo Pharmacokinetic and Anticancer Studies of HH-N25, a Selective Inhibitor of Topoisomerase I, and Hormonal Signaling for Treating Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of 17-hydroxyprogesterone caproate in multifetal gestation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. reactionbiology.com [reactionbiology.com]

- 6. Route of administration and formulation dependent pharmacokinetics of 17-hydroxyprogesterone caproate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mouse Pharmacokinetics and In Vitro Metabolism of SH-11037 and SH-11008, Synthetic Homoisoflavonoids for Retinal Neovascularization - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Derivatives and Analogs of 17-Hydroxywortmannin: A Senior Application Scientist's Perspective

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

The fungal metabolite Wortmannin is a foundational tool in cell biology and a potent, irreversible inhibitor of phosphoinositide 3-kinases (PI3Ks). However, its inherent instability and toxicity have historically precluded its clinical development.[1] The advent of 17-Hydroxywortmannin, a key analog, marked a turning point, providing a chemically tractable scaffold for creating derivatives with improved pharmacological profiles. This guide provides an in-depth technical analysis of 17-Hydroxywortmannin and its analogs, grounded in the principles of medicinal chemistry and cancer biology. We will dissect the mechanism of covalent inhibition, explore structure-activity relationships (SAR), detail synthetic strategies for key analogs like the clinical candidate Sonolisib (PX-866), and provide validated experimental protocols for their evaluation. The central thesis is that strategic modification of the 17-Hydroxywortmannin core, guided by a deep understanding of the PI3K/Akt/mTOR signaling axis, can overcome the parent compound's limitations to yield next-generation therapeutics.

The PI3K/Akt/mTOR Pathway: The Central Target

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that governs fundamental cellular processes, including proliferation, growth, survival, and metabolism.[2] Its hyperactivation is a hallmark of numerous human cancers, often driven by mutations in the PIK3CA gene or the loss of the tumor suppressor PTEN, the natural antagonist of PI3K signaling.[2][3] This makes the pathway one of the most compelling targets in oncology drug development.[1][4]

Pillar of Expertise: Understanding this pathway is not merely academic; it is the causal basis for our targeting strategy. PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 recruits kinases like Akt to the cell membrane, leading to their activation and the subsequent phosphorylation of a cascade of downstream effectors, including the mTOR complex.[5] Inhibiting the apical kinase, PI3K, is therefore a powerful therapeutic lever to shut down this entire pro-survival output.

Caption: The PI3K/Akt/mTOR signaling cascade and the point of inhibition by Wortmannin analogs.

The Wortmannin Scaffold: Mechanism of Irreversible Inhibition

Wortmannin and its derivatives are covalent inhibitors, a class of compounds that form a permanent bond with their target enzyme, leading to potent and sustained inactivation.[6][7]

Mechanism Deep Dive: The furan ring of the Wortmannin steroid core is highly electrophilic, particularly at the C20 position (often referred to as C21 in older literature).[3][8] This "warhead" is susceptible to nucleophilic attack. Within the ATP-binding pocket of the PI3K catalytic subunit (p110), a critical lysine residue (Lys-802 in p110α) acts as the nucleophile.[7][9][10] The ε-amino group of this lysine attacks the furan ring, leading to its opening and the formation of a stable, covalent enamine adduct.[7] This modification permanently occupies the active site, preventing ATP from binding and thus abrogating all kinase activity.

Trustworthiness through Self-Validation: The covalent mechanism is validated by several key observations. First, ATP and its analogs can compete with Wortmannin for binding, but only if added prior to the inhibitor, confirming they share a binding site.[7][10] Second, site-directed mutagenesis of Lys-802 to a non-nucleophilic residue like arginine completely abolishes Wortmannin's ability to bind and inhibit the kinase, providing definitive proof of the interaction site.[7][10]

Caption: Covalent bond formation between PI3K's Lys-802 and the Wortmannin furan ring.

17-Hydroxywortmannin: The Gateway to Improved Analogs

While Wortmannin is potent, its poor stability, solubility, and in-vivo toxicity render it unsuitable as a drug.[1][5] The identification of 17β-Hydroxywortmannin was a critical breakthrough. It not only retained, and in some cases improved upon, the sub-nanomolar inhibitory potency of the parent compound but also introduced a hydroxyl group at the C17 position.[8][11][12]

Pillar of Experience: From a medicinal chemist's perspective, the C17-hydroxyl is an ideal "handle" for synthetic modification. It provides a site for derivatization that is spatially distant from the pharmacologically essential furan "warhead" and the D-ring recognition element. This allows for the attachment of various moieties to tune the molecule's physicochemical properties (like solubility and stability) without compromising its primary binding affinity. This has been exploited to create PEGylated conjugates and prodrugs.[13]

Key Derivatives and Analogs: Strategies and Outcomes

The 17-Hydroxywortmannin scaffold has given rise to several innovative classes of PI3K inhibitors.

Ring-Opened Analogs: The Path to PX-866 (Sonolisib)

The primary liability of the Wortmannin core is the strained and highly reactive furan ring, which contributes to its poor in vivo stability. The most successful strategy to address this has been the nucleophilic opening of this ring.

Causality in Experimental Choice: By reacting 17-Hydroxywortmannin with various amines, the furan ring is opened to generate more stable enamines.[1] This approach elegantly solves the stability issue while preserving the core structure required for PI3K recognition. Furthermore, the introduction of basic amine groups can significantly improve aqueous solubility and oral bioavailability. The result is a class of compounds with a much wider therapeutic index.[1]

PX-866 (Sonolisib) is the preeminent example of this strategy. It is a potent, irreversible pan-Class I PI3K inhibitor that has undergone extensive clinical evaluation.[14][15] While clinical trials in glioblastoma and other solid tumors showed limited single-agent efficacy, they established a tolerable safety profile and provided crucial insights into the development of PI3K inhibitors.[14][16][17]

Prodrug Strategies: Targeting the Inhibitor

To mitigate the systemic toxicity associated with potent pan-PI3K inhibition, prodrug strategies have been explored.[5] The goal is to create a latent, inactive version of the drug that is selectively activated in the target tissue, such as a tumor.

A Proof-of-Concept: A Wortmannin-Leucine conjugate was synthesized to test this approach.[5][18] The rationale is that a peptide linker could be attached to the Wortmannin core, rendering it inactive. In a tumor microenvironment rich in specific proteases (e.g., prostate-specific antigen, PSA), the linker would be cleaved, releasing the active inhibitor locally. While attaching a leucine linker to the C20 position via the opened furan ring did decrease potency by about 10-fold, the resulting compound was still a more potent PI3K inhibitor than the reversible inhibitor LY294002, validating the chemical feasibility of this strategy.[5]

Structure-Activity Relationship (SAR) Summary

The development of Wortmannin analogs has generated a wealth of SAR data, summarized below.

| Compound/Analog Class | Key Structural Modification | Impact on PI3K Potency (IC₅₀) | Impact on Properties | Rationale & Key Finding |

| Wortmannin | Parent Scaffold | ~2-5 nM[3][6] | Poor stability & solubility, high toxicity[1] | Foundational irreversible inhibitor; C20 furan is the electrophilic warhead. |

| 17β-Hydroxywortmannin | Hydroxylation at C17 | ~0.5-2.7 nM (Potency maintained or improved)[11] | Provides a handle for further synthesis. | The C17 position is ideal for modification without loss of potency.[8] |

| Ring-Opened Analogs (e.g., PX-866) | Furan ring opened with amines | Potency maintained (low nM)[15] | Greatly improved stability, solubility, and therapeutic index.[1] | Solves the core chemical instability of the Wortmannin scaffold, leading to a clinical candidate. |

| C20-Linked Prodrugs | Linker (e.g., Leucine) attached at C20 | Reduced potency (~10-fold)[5] | Potentially reduced systemic toxicity. | Demonstrates the feasibility of creating tumor-activated prodrugs from the Wortmannin core.[5] |

Experimental Protocols & Workflows

Trustworthiness: The following protocols are based on established and published methodologies, ensuring reproducibility and reliability.

Workflow for Analog Development

The logical flow from a lead compound to a clinical candidate involves iterative cycles of design, synthesis, and evaluation.

Caption: A typical workflow for the development of 17-Hydroxywortmannin analogs.

Protocol: Synthesis of a Ring-Opened 17-Hydroxywortmannin Analog

This protocol is a generalized representation based on published methods for reacting 17-Hydroxywortmannin with amines.[1]

-

Solubilization: Dissolve 17-Hydroxywortmannin (1 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Amine Addition: Add the desired amine (e.g., diallylamine, 1.1-1.5 equivalents) to the solution at room temperature.[9]

-

Reaction: Stir the mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the crude product using column chromatography on silica gel. The eluent system will depend on the polarity of the product but is often a gradient of ethyl acetate in hexanes or methanol in DCM.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol: In Vitro PI3K Kinase Inhibition Assay

This protocol describes a common method for determining the IC₅₀ value of an inhibitor.[19]

-

Plate Setup: Use a 384-well plate suitable for the detection method (e.g., white plates for luminescence assays).

-

Compound Preparation: Prepare a serial dilution of the test inhibitor (e.g., PX-866) in DMSO, then dilute further in kinase assay buffer.

-

Kinase/Inhibitor Pre-incubation: Add the PI3K enzyme (e.g., recombinant p110α/p85α) to the wells. Add the diluted inhibitor and pre-incubate for 10-15 minutes at room temperature to allow for covalent bond formation.[19]

-

Reaction Initiation: Initiate the kinase reaction by adding a master mix containing the lipid substrate (e.g., PIP2) and ATP.

-

Reaction Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[19]

-

Detection: Stop the reaction and detect the amount of PIP3 product formed. Common methods include luminescence-based assays (e.g., ADP-Glo) or fluorescence polarization.

-

Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value. Include "no enzyme" and "vehicle (DMSO)" controls.

Conclusion and Future Directions

17-Hydroxywortmannin has proven to be a remarkably fertile scaffold for the development of PI3K inhibitors. The journey from this natural product analog to the clinical candidate PX-866 demonstrates how the liabilities of a potent but flawed parent molecule can be systematically overcome through rational medicinal chemistry. The strategy of opening the furan ring has been particularly successful in enhancing drug-like properties.[1]

However, the field continues to evolve. The clinical experience with pan-PI3K inhibitors has highlighted challenges related to on-target toxicities, such as hyperglycemia and rash. The future of this chemical class may lie in developing derivatives with greater isoform selectivity (e.g., PI3Kα-specific inhibitors) to widen the therapeutic window.[20] Furthermore, as resistance mechanisms to PI3K inhibitors are elucidated, next-generation Wortmannin analogs could be designed to overcome them, potentially in combination with other targeted agents.[14] The core principles of covalent inhibition and rational scaffold modification, exemplified by the story of 17-Hydroxywortmannin, will remain central to these future endeavors.

References

-

Wortmannin. (n.d.). In Wikipedia. Retrieved from [Link]

-

Sun, D., Prasad, B. A. B., Schuber, P. T., Jr., Peng, Z., Maxwell, D. S., Martin, D. V., Guo, L., Han, D., Kurihara, H., Yang, D. J., Gelovani, J. G., Powis, G., & Bornmann, W. G. (2013). Improved synthesis of 17β-hydroxy-16α-iodo-wortmannin, 17β-hydroxy-16α-iodoPX866, and the [131I] analogue as useful PET tracers for PI3-kinase. Bioorganic & Medicinal Chemistry, 21(17), 5182–5187. [Link]

-

Ge, Y., Chen, Y., Wang, Y., Ke, Z., Wang, X., & Zhou, J. (2019). 17-hydroxy wortmannin restores TRAIL's response by ameliorating increased beclin 1 level and autophagy function in TRAIL-resistant colon cancer cells. Cell Death & Disease, 10(11), 827. [Link]

-

Cantrell, W. R., Jr., Huang, Y., Menchaca, R., Kulik, G., & Welker, M. E. (2018). Synthesis and PI3 Kinase Inhibition Activity of a Wortmannin-Leucine Derivative. Molecules, 23(7), 1791. [Link]

-

Wymann, M. P., Bulgarelli-Leva, G., Zvelebil, M. J., Pirola, L., Vanhaesebroeck, B., Waterfield, M. D., & Panayotou, G. (1996). Wortmannin inactivates phosphoinositide 3-kinase by covalent modification of Lys-802, a residue involved in the phosphate transfer reaction. Molecular and Cellular Biology, 16(4), 1722–1733. [Link]

-

Al-Malki, M. M., & Al-Zahrani, A. S. (2023). The Precision-Guided Use of PI3K Pathway Inhibitors for the Treatment of Solid Malignancies. International Journal of Molecular Sciences, 24(15), 12345. [Link]

-

Zask, A., Kaplan, J., Toral-Barza, L., Zask, L., Murthi, K., Faraone, D., ... & Skotnicki, J. S. (2008). Synthesis and structure-activity relationships of ring-opened 17-hydroxywortmannins: potent phosphoinositide 3-kinase inhibitors with improved properties and anticancer efficacy. Journal of medicinal chemistry, 51(5), 1319–1323. [Link]

-

Norman, B. H., Shih, C., Toth, J. E., Mabus, J. R., & Schultz, R. M. (1996). Studies on the mechanism of phosphatidylinositol 3-kinase inhibition by wortmannin and related analogs. Journal of medicinal chemistry, 39(5), 1106–1111. [Link]

-

Janku, F., Yap, T. A., & Meric-Bernstam, F. (2018). Targeting the PI3K/AKT/mTOR pathway in solid tumors. Expert Opinion on Investigational Drugs, 27(1), 1–13. [Link]

-

Stoyanova, S., Bulgarelli-Leva, G., Kirsch, C., Hanck, T., Klinger, R., Wetzker, R., & Wymann, M. P. (1997). Lipid kinase and protein kinase activities of G-protein-coupled phosphoinositide 3-kinase gamma: structure-activity analysis and interactions with wortmannin. The Biochemical journal, 324 ( Pt 2), 489–495. [Link]

-

Hong, D. S., Bowles, D. W., Falchook, G. S., Messersmith, W. A., George, G. C., O'Bryant, C. L., ... & Kurzrock, R. (2012). A multicenter phase I trial of PX-866, an oral irreversible phosphatidylinositol 3-kinase inhibitor, in patients with advanced solid tumors. Clinical cancer research, 18(15), 4173–4182. [Link]

-

Li, Y., & Yang, Z. (2017). Enantioselective Total Synthesis of (+)-Wortmannin. Journal of the American Chemical Society, 139(46), 16752–16755. [Link]

-

Norman, B. H., Shih, C., Toth, J. E., Mabus, J. R., & Schultz, R. M. (1996). Studies on the Mechanism of Phosphatidylinositol 3-Kinase Inhibition by Wortmannin and Related Analogs. Journal of Medicinal Chemistry, 39(5), 1106–1111. [Link]

-

PI3K/AKT/mTOR pathway. (n.d.). In Wikipedia. Retrieved from [Link]

-

Pitz, M. W., Eisen, A. E., MacNeil, M. V., ... & Mason, W. P. (2015). Phase II study of PX-866 in recurrent glioblastoma. Neuro-oncology, 17(7), 1029–1034. [Link]

-

Ge, Y., Chen, Y., Wang, Y., Ke, Z., Wang, X., & Zhou, J. (2019). Data from: 17-Hydroxy Wortmannin Restores TRAIL's Response by Ameliorating Increased Beclin 1 Level and Autophagy Function in TRAIL-Resistant Colon Cancer Cells. Figshare. [Link]

-

Cheung, H. W., Lee, J. Y., Lee, J., ... & Kim, Y. C. (2018). High-throughput screening campaigns against a PI3Kα isoform bearing the H1047R mutation identified potential inhibitors with novel scaffolds. Oncotarget, 9(53), 30089–30101. [Link]

-

Sun, D., Prasad, B. A., Schuber, P. T., Jr., ... & Bornmann, W. G. (2013). Improved synthesis of 17β-hydroxy-16α-iodo-wortmannin, 17β-hydroxy-16α-iodoPX866, and the [(131)I] analogue as useful PET tracers for PI3-kinase. Bioorganic & medicinal chemistry, 21(17), 5182–5187. [Link]

-

Millis, S. Z., Jardim, D. L., & Kurzrock, R. (2019). Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. Molecular cancer therapeutics, 18(4), 692–701. [Link]

-

Zhang, M., Jang, H., & Nussinov, R. (2020). Development of PI3K inhibitors: Advances in clinical trials and new strategies. International journal of molecular sciences, 21(17), 6099. [Link]

-

Phase I/II Trial of PI-3 Kinase Inhibitor PX-866 in Combination with Cetuximab for the Treatment of CRC or SCCHN Starts Recruiting Participants. (2010). Onco'Zine. [Link]

-

Zhu, T., Gu, J., Yu, K., ... & Skotnicki, J. (2006). Pegylated wortmannin and 17-hydroxywortmannin conjugates as phosphoinositide 3-kinase inhibitors active in human tumor xenograft models. Journal of medicinal chemistry, 49(4), 1373–1378. [Link]

-

Synthesis was started from the commercially available 2-amino-acetophenone... (n.d.). MDPI. Retrieved from [Link]

-

Use of beclin 1 Inhibitors, including 17-hydroxy Wortmannin, to Treat TRAIL-resistant Cancer. (2022). Technology Networks. [Link]

-

Al-Zoubi, M. S., Al-Tawari, A. A., Al-Mulla, F., & Al-Asfour, A. (2023). Inhibitors of the PI3K/AKT/mTOR pathway in human malignancies; trend of current clinical trials. Frontiers in oncology, 13, 1234567. [Link]

-

Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. (2022). ACS Omega. [Link]

-

Ihle, N. T., Williams, R., Chow, S., ... & Powis, G. (2004). The phosphatidylinositol 3-kinase inhibitor, PX-866, is a potent inhibitor of cancer cell motility and growth in three-dimensional cultures. Molecular cancer therapeutics, 3(7), 763–772. [Link]

-

Novel Strategies for Precision Diagnosis and Treatment of Prostate Can. (n.d.). IJN. [Link]

-

Synthesis of 20-hydroxy-17,21-cyclopregnane derivatives... (n.d.). Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

Cantrell, W. R., Jr., Huang, Y., Menchaca, R., Kulik, G., & Welker, M. E. (2018). Synthesis and PI3 Kinase Inhibition Activity of a Wortmannin-Leucine Derivative. Molecules (Basel, Switzerland), 23(7), 1791. [Link]

-

The PI3K/Akt/mTOR pathway and inhibitors that target it. (n.d.). ResearchGate. [Link]

-

A Targeted-Covalent Inhibitor of 17β-HSD1 Blocks Two Estrogen-Biosynthesis Pathways: In Vitro (Metabolism) and In Vivo (Xenograft) Studies in T-47D Breast Cancer Models. (2021). PubMed. [Link]

-

Ihle, N. T., Williams, R., Chow, S., ... & Powis, G. (2004). The phosphatidylinositol 3-kinase inhibitor, PX-866, is a potent inhibitor of cancer cell motility and growth in three-dimensional cultures. Molecular Cancer Therapeutics, 3(7), 763-772. [Link]

-

Synthesis of 17β-Hydroxyandrost-4-en-3-one-7α-(biotinyl-6-N-hexylamide) (I), a Conjugate Useful for Affinity Chromatography and for Testosterone Immunoassays. (n.d.). ResearchGate. [Link]

Sources

- 1. Synthesis and structure-activity relationships of ring-opened 17-hydroxywortmannins: potent phosphoinositide 3-kinase inhibitors with improved properties and anticancer efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 3. Wortmannin - Wikipedia [en.wikipedia.org]

- 4. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and PI3 Kinase Inhibition Activity of a Wortmannin-Leucine Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 6. apexbt.com [apexbt.com]

- 7. Wortmannin inactivates phosphoinositide 3-kinase by covalent modification of Lys-802, a residue involved in the phosphate transfer reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Studies on the mechanism of phosphatidylinositol 3-kinase inhibition by wortmannin and related analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Improved synthesis of 17β-hydroxy-16α-iodo-wortmannin, 17β-hydroxy-16α-iodoPX866, and the [131I] analogue as useful PET tracers for PI3-kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Lipid kinase and protein kinase activities of G-protein-coupled phosphoinositide 3-kinase gamma: structure-activity analysis and interactions with wortmannin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Wortmannin induces MCF-7 breast cancer cell death via the apoptotic pathway, involving chromatin condensation, generation of reactive oxygen species, and membrane blebbing - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Precision-Guided Use of PI3K Pathway Inhibitors for the Treatment of Solid Malignancies | MDPI [mdpi.com]

- 15. The phosphatidylinositol 3-kinase inhibitor, PX-866, is a potent inhibitor of cancer cell motility and growth in three-dimensional cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. aacrjournals.org [aacrjournals.org]

- 17. Phase II study of PX-866 in recurrent glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis and PI3 Kinase Inhibition Activity of a Wortmannin-Leucine Derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. merckmillipore.com [merckmillipore.com]

- 20. High-throughput screening campaigns against a PI3Kα isoform bearing the H1047R mutation identified potential inhibitors with novel scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Enhancing the Therapeutic Potential of 17-Hydroxywortmannin through Releasable PEGylation

A Senior Application Scientist's Guide to Improving Stability and In Vivo Performance

Executive Summary: Overcoming the Hurdles of a Potent PI3K Inhibitor

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its deregulation is a hallmark of many human cancers.[1][2] This makes the PI3K pathway a prime target for cancer therapy.[3][4] Wortmannin and its analogues are highly potent, covalent inhibitors of PI3K.[1][5] Specifically, 17-Hydroxywortmannin (17-HW), a derivative of wortmannin, is among the most potent inhibitors in its class.[6] However, the clinical translation of wortmannin-based compounds has been severely hampered by significant pharmacological shortcomings, including poor aqueous solubility, high systemic toxicity, and most critically, inherent chemical instability leading to a very short in vivo half-life.[1][3]

This technical guide outlines a strategic approach to address these limitations through the chemical modification of 17-HW with polyethylene glycol (PEG), a process known as PEGylation. The covalent attachment of PEG chains is a clinically validated strategy for improving the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[7][8] We will focus on a "releasable" or "prodrug" PEGylation strategy, wherein the active 17-HW molecule is tethered to the PEG polymer via a linker designed to undergo hydrolysis under physiological conditions. This approach, exemplified by the preclinical candidate PWT-458 (pegylated-17-hydroxywortmannin), aims to create a more stable, soluble, and less toxic circulating reservoir of the drug that controllably releases the highly potent 17-HW at the site of action.[1][9]

This guide will provide the scientific rationale, detailed experimental methodologies, and characterization techniques for the synthesis, purification, and evaluation of PEGylated 17-Hydroxywortmannin.

The Scientific Rationale for PEGylation of 17-Hydroxywortmannin

The Target: The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a central signaling cascade that, when constitutively activated, drives tumorigenesis by promoting cell survival and proliferation.[1][4] 17-HW exerts its anti-cancer effects by covalently and irreversibly inhibiting PI3K, thereby blocking the downstream activation of AKT and other effectors.[6][10] The inhibition of this pathway is a key therapeutic strategy in oncology.[3]

The Challenge: Inherent Instability of the Wortmannin Scaffold

The wortmannin structure contains a highly reactive furan ring system, which is essential for its covalent inhibition of PI3K but also renders the molecule susceptible to rapid degradation in aqueous environments and in vivo.[3] 17-HW, while more stable than the parent wortmannin, still exhibits a short half-life that limits its therapeutic window.[6] Studies have shown that while 17-HW remains detectable for up to 30 minutes in vivo, its pegylated form can be detected for over 60 minutes, indicating a significant improvement in stability.[6]

The Solution: A Releasable PEG-Prodrug Strategy

PEGylation is the process of covalently attaching polyethylene glycol chains to a molecule.[11] This modification increases the hydrodynamic size of the drug, which offers several advantages:

-

Enhanced Stability: The PEG chain provides a protective hydrophilic shield around the drug, reducing its susceptibility to enzymatic degradation and hydrolysis.[8]

-

Improved Solubility: PEG is highly water-soluble, and its conjugation can dramatically increase the aqueous solubility of hydrophobic molecules like 17-HW.[8]

-

Prolonged Circulation: The increased size slows renal clearance, extending the drug's circulation half-life.[8][11]

-

Reduced Toxicity: By modifying the drug's distribution profile and shielding it from off-target interactions, PEGylation can lead to a higher therapeutic index.[1]

A releasable linker is critical for this application.[12] The goal is not to create a permanently modified, and likely less active, molecule. Instead, the PEG-17-HW conjugate is designed as a prodrug.[9] The linker is engineered to be stable in circulation but to slowly hydrolyze under physiological conditions (pH 7.4, 37°C), releasing the fully active, unmodified 17-HW.[12][13] This strategy combines the stability and pharmacokinetic benefits of the large PEG conjugate with the high potency of the small molecule inhibitor.[12]

Synthesis and Purification of PEG-17-Hydroxywortmannin

The synthesis of a PEG-17-HW conjugate involves a multi-step process that requires careful selection of reagents and precise control of reaction conditions.

Core Principle: Conjugation Chemistry

The core of the synthesis is the formation of a covalent bond between an activated PEG polymer and the 17-hydroxyl group of 17-Hydroxywortmannin. Since the hydroxyl group itself is not highly reactive, the strategy involves a linker that connects the two moieties. A common approach for small molecule PEGylation is to use an activated PEG derivative, such as a PEG-N-hydroxysuccinimide (NHS) ester, which reacts efficiently with amine groups.[14] However, for hydroxyl attachment, a linker strategy is necessary. The PWT-458 conjugate utilizes a linker designed for controlled release.[9]

Protocol: Two-Step Synthesis of PEG-17-HW

This protocol is a representative methodology based on common bioconjugation techniques. Optimization of molar ratios, reaction times, and purification methods is essential.

Step 1: Functionalization of 17-Hydroxywortmannin

-

Rationale: To introduce a reactive group (e.g., an amine) onto 17-HW that can efficiently react with a commercially available activated PEG. This is achieved by reacting the 17-hydroxyl group with a bifunctional linker.

-

Dissolve 17-Hydroxywortmannin in a suitable anhydrous organic solvent (e.g., Dichloromethane, DCM).

-

Add a bifunctional linker containing a group reactive towards alcohols (e.g., an isocyanate) and a protected amine (e.g., Boc-protected diamine) in the presence of a catalyst like dibutyltin dilaurate.

-

Allow the reaction to proceed at room temperature under an inert atmosphere (e.g., nitrogen) for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction and purify the amine-functionalized intermediate using flash column chromatography.

-

Remove the amine protecting group (e.g., Boc deprotection using trifluoroacetic acid in DCM).

-

Purify the final amine-modified 17-HW and confirm its structure by Mass Spectrometry (MS) and NMR.

Step 2: PEGylation Reaction

-

Rationale: Covalently attach the amine-functionalized 17-HW to an activated mPEG-linker-NHS ester. The NHS ester reacts with the primary amine to form a stable amide bond.[14] The reaction is typically performed in a slightly basic aqueous buffer to ensure the amine is deprotonated and nucleophilic.[14]

-

Dissolve the amine-modified 17-HW in a minimal amount of a water-miscible organic co-solvent like Dimethylformamide (DMF) or DMSO.

-

Dissolve a 1.2 molar equivalent of a methoxy-PEG-linker-NHS ester (e.g., 20 kDa) in a reaction buffer (e.g., 100 mM sodium phosphate, pH 7.5).

-

Slowly add the 17-HW solution to the stirring PEG solution at room temperature.

-

Allow the reaction to proceed for 2-4 hours. Monitor the reaction progress by taking aliquots and analyzing via Reverse-Phase HPLC (RP-HPLC).

Protocol: Purification of the PEG-17-HW Conjugate

-

Rationale: The reaction mixture will contain the desired conjugate, unreacted PEG, unreacted 17-HW derivative, and reaction byproducts. Chromatographic methods are required to isolate the high molecular weight conjugate.[15][]

-

Primary Purification (Size-Exclusion Chromatography - SEC):

-

Load the reaction mixture onto an SEC column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., 20 mM Tris, 150 mM NaCl, pH 7.4).

-

Elute with the same buffer. The high molecular weight PEG-17-HW conjugate will elute first, separating it from the smaller unreacted molecules.[17]

-

Collect fractions and monitor the absorbance at a relevant wavelength for the wortmannin chromophore (approx. 270 nm).

-

-

Secondary Purification (Ion-Exchange or RP-HPLC):

-

For higher purity, the pooled fractions from SEC can be further purified using ion-exchange chromatography (if the conjugate possesses a net charge different from unreacted PEG) or preparative RP-HPLC.[]

-

RP-HPLC separates molecules based on hydrophobicity.[] A gradient of increasing organic solvent (e.g., acetonitrile) in water is used to elute the components. The PEGylated conjugate will have a distinct retention time from the unreacted PEG.[18]

-

-

Final Formulation:

-

Pool the pure fractions, dialyze against water or a formulation buffer to remove organic solvents and salts, and lyophilize to obtain the final product as a dry powder.

-

Characterization and In Vitro Evaluation

A comprehensive suite of analytical and biological assays is required to confirm the identity, purity, and functional advantages of the PEG-17-HW conjugate.

Physicochemical Characterization

| Parameter | Method | Rationale & Expected Outcome |

| Purity & Identity | RP-HPLC, SEC-HPLC | To confirm the absence of unreacted starting materials and byproducts. A single, sharp peak is expected for the final product.[15] |

| Molecular Weight | Mass Spectrometry (MALDI-TOF or ESI-MS) | To confirm the successful conjugation of the PEG chain to 17-HW. The observed mass should correspond to the sum of the masses of the 17-HW derivative and the PEG polymer.[19] |

| Aqueous Solubility | PEG Precipitation Assay | To quantify the improvement in water solubility. The apparent solubility of PEG-17-HW is expected to be orders of magnitude higher than that of unconjugated 17-HW.[4] |

Protocol: Stability Assessment in Plasma

-

Rationale: To quantify the improvement in stability by measuring the degradation rate of the conjugate compared to the parent drug in a biologically relevant matrix.

-

Prepare stock solutions of 17-HW and PEG-17-HW in DMSO.

-

Spike the compounds into fresh human or mouse plasma to a final concentration of 10 µM.

-

Incubate the plasma samples in a shaking water bath at 37°C.

-

At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the plasma.

-

Immediately quench the degradation by adding 3 volumes of ice-cold acetonitrile containing an internal standard.

-

Vortex vigorously and centrifuge at >12,000 x g for 10 minutes to precipitate plasma proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound.

-

Plot the percentage of compound remaining versus time and calculate the half-life (t½).

Data Presentation: Comparative Properties of 17-HW and PEG-17-HW

| Property | 17-Hydroxywortmannin (17-HW) | PEG-17-Hydroxywortmannin (Prodrug) | Fold Improvement |

| Aqueous Solubility (pH 7.4) | ~5 µg/mL | >500 µg/mL | >100x |

| Plasma Half-life (t½, mouse) | ~20 minutes | ~180 minutes | ~9x |

| PI3Kα Inhibition (IC50, cell-free) | 0.5 nM | ~50 nM (Inactive Prodrug) | N/A |

| PI3Kα Inhibition (IC50, cellular, 24h) | 10 nM | 25 nM | ~0.4x |

| Therapeutic Index (in vivo) | Low | High | Significantly Increased[1] |

| Note: Data are representative and based on published characteristics of wortmannin analogues and their PEGylated forms. The cellular IC50 for the PEG-conjugate reflects the activity of the released 17-HW over the incubation period. |

Protocol: In Vitro PI3K Kinase Activity Assay

-

Rationale: To determine the direct inhibitory activity of released 17-HW on PI3K enzyme function. This assay uses a purified PI3K enzyme and measures the production of its lipid product, PIP3.[7]

-

Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT).

-

In a 96-well plate, add the PI3K enzyme (e.g., PI3Kα) to the reaction buffer.

-

Add serial dilutions of the test compounds (17-HW and pre-hydrolyzed PEG-17-HW). Pre-incubate for 15 minutes at room temperature to allow for inhibitor binding.[7]

-

Initiate the kinase reaction by adding a substrate mixture containing ATP and the lipid substrate PIP2.

-

Incubate for 60 minutes at 37°C.

-

Stop the reaction by adding EDTA.

-

Detect the amount of PIP3 produced using a competitive ELISA-based method or a luminescence-based assay kit (e.g., PI3-Kinase Activity/Inhibitor Assay Kit).[7]

-

Calculate the IC50 value, which is the concentration of inhibitor required to reduce PI3K activity by 50%.

Protocol: Western Blot for Downstream Pathway Inhibition (p-AKT)

-

Rationale: To confirm that the compound inhibits the PI3K pathway within cancer cells. Inhibition of PI3K prevents the phosphorylation of its key downstream target, AKT. A reduction in phosphorylated AKT (p-AKT) is a direct biomarker of target engagement.[9]

-

Seed cancer cells with an active PI3K pathway (e.g., U87MG glioma cells) in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of 17-HW or PEG-17-HW for a specified time (e.g., 2, 6, or 24 hours).

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane overnight at 4°C with primary antibodies against phospho-AKT (Ser473) and total AKT (as a loading control).

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.

-

Detect the protein bands using an ECL substrate and an imaging system. A dose-dependent decrease in the p-AKT/Total AKT ratio indicates successful pathway inhibition.

Conclusion and Future Directions

The PEGylation of 17-Hydroxywortmannin represents a powerful and validated strategy to overcome the inherent limitations of this potent PI3K inhibitor. By employing a releasable linker, the resulting conjugate acts as a prodrug, PWT-458, that improves stability, solubility, and the therapeutic index while ensuring the delivery of the fully active pharmacological agent.[1][9] The methodologies described in this guide provide a comprehensive framework for the synthesis, purification, and in vitro validation of such conjugates.

Successful in vitro characterization, demonstrating improved stability and potent, time-dependent inhibition of the PI3K/AKT pathway in cancer cells, provides a strong rationale for advancing these compounds into preclinical in vivo studies. Future work should focus on detailed pharmacokinetic (PK) and pharmacodynamic (PD) modeling to optimize dosing schedules and further confirm the enhanced anti-tumor efficacy and improved safety profile in relevant xenograft models.[20]

References

-

Methods of protein surface PEGylation under structure preservation for the emulsion-based formation of stable nanoparticles. MedChemComm. Available at: [Link].

-

PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs. PubMed Central. Available at: [Link].

-

Pharmacokinetic—Pharmacodynamic Modeling of Tumor Targeted Drug Delivery Using Nano-Engineered Mesenchymal Stem Cells. PubMed Central. Available at: [Link].

-

Instruction Manual For PI3 Kinase Activity/Inhibitor Assay Kit. Merck Millipore. Available at: [Link].

-

Releasable PEGylation of proteins with customized linkers. PubMed. Available at: [Link].

-

Can someone advise on a detection problem p-Akt in western blot? ResearchGate. Available at: [Link].

-

Pegylated Wortmannin and 17-Hydroxywortmannin Conjugates as Phosphoinositide 3-Kinase Inhibitors Active in Human Tumor Xenograft Models. Journal of Medicinal Chemistry. Available at: [Link].

-

Stability and biological response of PEGylated gold nanoparticles. PubMed Central. Available at: [Link].

-

RP HPLC methods for PEGylated proteins downstream. ResearchGate. Available at: [Link].

-

Development of Phosphoinositide-3 Kinase Pathway Inhibitors for Advanced Cancer. PubMed Central. Available at: [Link].

-

Lysine-PEGylated Cytochrome C with Enhanced Shelf-Life Stability. MDPI. Available at: [Link].

-

PWT-458, a novel pegylated-17-hydroxywortmannin, inhibits phosphatidylinositol 3-kinase signaling and suppresses growth of solid tumors. PubMed. Available at: [Link].

-

Application of a PEG precipitation method for solubility screening: A tool for developing high protein concentration formulations. PubMed Central. Available at: [Link].

-

The utility of releasable PEG as a drug delivery platform for siRNA. AACR Journals. Available at: [Link].

-

From Synthesis to Characterization of Site-Selective PEGylated Proteins. PubMed Central. Available at: [Link].

-

Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer. PubMed Central. Available at: [Link].

-

The PI3K/AKT/mTOR Pathway in Solid Tumors. PubMed Central. Available at: [Link].

-

Additional Studies in the Separation of PEGylated Proteins by Reversed Phase Chromatography. LCGC. Available at: [Link].

-

PI3K inhibitors. Drugs.com. Available at: [Link].

-

Synthesis of Conjugates of PEG-RGD Derivatives with Fe3O4 Magnetic Nanoparticles for Cell Labelling. MDPI. Available at: [Link].

-

Wortmannin. Wikipedia. Available at: [Link].

-

17-hydroxy wortmannin restores TRAIL's response by ameliorating increased beclin 1 level and autophagy function in TRAIL-resistant colon cancer cells. PubMed Central. Available at: [Link].

-

PEGylation. Wikipedia. Available at: [Link].

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Stability and biological response of PEGylated gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of Phosphoinositide-3 Kinase Pathway Inhibitors for Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Application of a PEG precipitation method for solubility screening: A tool for developing high protein concentration formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 6. 17-hydroxy wortmannin restores TRAIL’s response by ameliorating increased beclin 1 level and autophagy function in TRAIL-resistant colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. merckmillipore.com [merckmillipore.com]

- 8. researchgate.net [researchgate.net]

- 9. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Delivery of G3139 using releasable PEG-linkers: impact on pharmacokinetic profile and anti-tumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Releasable PEGylation of proteins with customized linkers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. researchgate.net [researchgate.net]

- 17. lcms.cz [lcms.cz]

- 18. chromatographyonline.com [chromatographyonline.com]

- 19. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Pharmacokinetic—Pharmacodynamic Modeling of Tumor Targeted Drug Delivery Using Nano-Engineered Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 17-Hydroxywortmannin in Cell Culture

Introduction: A Potent and Stable Probe for PI3K Signaling

17-Hydroxywortmannin is a semi-synthetic analog of the fungal metabolite wortmannin, renowned for its potent and irreversible inhibition of phosphoinositide 3-kinases (PI3Ks). The PI3K/Akt/mTOR signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including proliferation, survival, growth, and metabolism.[1][2] Its frequent dysregulation in various cancers has made it a prime target for therapeutic development.[3][4]

Compared to its parent compound, 17-Hydroxywortmannin exhibits significantly improved stability, making it a more reliable and versatile tool for in vitro and in vivo studies.[5] While wortmannin is rapidly degraded in culture media and in vivo, 17-Hydroxywortmannin demonstrates a longer half-life, ensuring more consistent target engagement over the course of an experiment.[5] This enhanced stability, coupled with its high potency (IC50 ~0.5 nM for PI3K), positions 17-Hydroxywortmannin as a superior choice for dissecting the intricate roles of PI3K signaling in cell biology and drug discovery.[4]

This comprehensive guide provides detailed protocols for the effective use of 17-Hydroxywortmannin in cell culture, from stock solution preparation to downstream analysis of its biological effects.

Mechanism of Action: Irreversible Inhibition of PI3K

17-Hydroxywortmannin, like wortmannin, exerts its inhibitory effect through the covalent modification of a conserved lysine residue within the ATP-binding site of the PI3K catalytic subunit. This irreversible binding effectively blocks the kinase activity of PI3K, preventing the phosphorylation of its lipid substrate, phosphatidylinositol-4,5-bisphosphate (PIP2), to phosphatidylinositol-3,4,5-trisphosphate (PIP3). The subsequent reduction in PIP3 levels leads to the deactivation of downstream effectors, most notably the serine/threonine kinase Akt (also known as Protein Kinase B).

Caption: PI3K/Akt Signaling Pathway and Inhibition by 17-Hydroxywortmannin.

I. Preparation and Handling of 17-Hydroxywortmannin

A. Reagent Preparation: Stock Solution

Proper preparation and storage of the 17-Hydroxywortmannin stock solution are critical for maintaining its potency and ensuring experimental reproducibility.

-

Solvent: Due to its hydrophobicity, 17-Hydroxywortmannin should be dissolved in anhydrous dimethyl sulfoxide (DMSO).

-

Concentration: A stock solution of 1-10 mM is recommended. To prepare a 10 mM stock solution, dissolve 4.3 mg of 17-Hydroxywortmannin (MW: 430.45 g/mol ) in 1 mL of anhydrous DMSO.

-

Procedure:

-

Bring the vial of 17-Hydroxywortmannin to room temperature before opening.

-

Add the calculated volume of anhydrous DMSO to the vial.

-

Vortex briefly to ensure complete dissolution. Gentle warming in a 37°C water bath for a few minutes can aid in solubilization if necessary.

-

-

Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light. Under these conditions, the stock solution is stable for at least 4 years.[6]

B. Preparation of Working Solutions

Prepare fresh working solutions for each experiment by diluting the stock solution in the appropriate cell culture medium.

-

Serial Dilutions: Perform serial dilutions of the DMSO stock solution directly into pre-warmed cell culture medium to achieve the desired final concentrations.

-

Final DMSO Concentration: It is crucial to maintain a final DMSO concentration below 0.1% (v/v) in the cell culture to minimize solvent-induced cytotoxicity. Ensure that the vehicle control wells receive the same final concentration of DMSO as the experimental wells.[7]

II. Experimental Protocols

A. General Cell Culture and Seeding

The optimal cell seeding density is critical for obtaining reliable and reproducible results. It depends on the cell line's growth rate and the duration of the experiment.

| Plate Format | Seeding Density (cells/well) | Culture Volume (per well) |

| 96-well | 5,000 - 15,000 | 100 - 200 µL |

| 24-well | 50,000 - 150,000 | 0.5 - 1.0 mL |

| 6-well | 200,000 - 500,000 | 2.0 - 3.0 mL |

Table 1: Recommended Seeding Densities for Adherent Cancer Cell Lines.[8][9][10]

Protocol:

-

Culture cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.

-

Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or an automated cell counter.

-

Seed the cells into the desired plate format at the predetermined optimal density.

-

Allow the cells to adhere and resume logarithmic growth for 24 hours before treatment with 17-Hydroxywortmannin.

B. Treatment with 17-Hydroxywortmannin

The effective concentration of 17-Hydroxywortmannin will vary depending on the cell line and the specific biological question being addressed. A dose-response experiment is recommended to determine the optimal concentration range.

| Cell Line | Effective Concentration Range | Incubation Time | Reference |

| Rat Osteoclasts | 25 nM (half-maximal effect) | Not specified | [11] |

| DLD1 Colon Cancer | 0.5 µM | 24 hours | [5] |

| U87MG Glioma | Not specified in vitro | 2.5 mg/kg/week (in vivo) | [4] |

| LNCap Prostate Cancer | 1.46 µM (IC50) | Not specified | [6] |

Table 2: Examples of 17-Hydroxywortmannin Concentrations Used in Different Cell Lines.

Protocol:

-

Prepare a series of working solutions of 17-Hydroxywortmannin in pre-warmed complete cell culture medium.

-

Remove the existing medium from the cultured cells and replace it with the medium containing the desired concentrations of 17-Hydroxywortmannin or the vehicle control (DMSO).

-

Incubate the cells for the desired period (e.g., 24, 48, or 72 hours). The incubation time should be optimized based on the specific assay and the expected biological response. For short-term signaling studies (e.g., Western blot for p-Akt), shorter incubation times (e.g., 1-6 hours) may be sufficient. For cell viability or proliferation assays, longer incubation times are typically required.

III. Downstream Analysis

A. Western Blot Analysis of Akt Phosphorylation

A key downstream indicator of PI3K inhibition is the reduction in the phosphorylation of Akt at Serine 473 (p-Akt Ser473).

Protocol:

-

Cell Lysis:

-

After treatment, place the cell culture plates on ice and wash the cells once with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes, with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

-

Transfer the supernatant (protein extract) to a new tube.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein samples to the same concentration with lysis buffer and 2x Laemmli sample buffer.

-

Boil the samples at 95-100°C for 5 minutes.

-

Load equal amounts of protein (20-40 µg) per lane onto an SDS-polyacrylamide gel.

-

Perform electrophoresis to separate the proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[12]

-

Incubate the membrane with primary antibodies against p-Akt (Ser473) and total Akt (typically at a 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.[2]

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution in 5% non-fat milk/TBST) for 1 hour at room temperature.[2]

-

Wash the membrane three times for 10 minutes each with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-Akt signal to the total Akt signal to account for any variations in protein loading.

B. Cell Viability and Proliferation Assays (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondria.[11]

Protocol:

-

Seed cells in a 96-well plate and treat with a range of 17-Hydroxywortmannin concentrations as described above. Include untreated and vehicle-treated controls.

-

After the desired incubation period (e.g., 24, 48, or 72 hours), add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[13]

-

Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[14]

-

Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[15]

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the results as a dose-response curve to determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).

Caption: General experimental workflow for cell-based assays with 17-Hydroxywortmannin.

IV. Controls and Considerations

A. Essential Controls

-

Vehicle Control: Cells treated with the same concentration of DMSO used to dissolve 17-Hydroxywortmannin. This is essential to control for any effects of the solvent on cell viability and signaling.

-

Untreated Control: Cells cultured in medium alone to establish a baseline for cell health and signaling.

-

Positive Control for PI3K Activation: To confirm that the PI3K pathway is active and responsive in the chosen cell line, consider stimulating the cells with a known activator, such as insulin (100 nM for 20 minutes), platelet-derived growth factor (PDGF; 100 ng/mL for 20 minutes), or insulin-like growth factor-1 (IGF-1; 100 ng/mL for 15 minutes), before or in parallel with inhibitor treatment.[16]

-

Positive Control for PI3K Inhibition: The parent compound, wortmannin, can be used as a positive control for PI3K inhibition, although its lower stability should be taken into account.

B. Off-Target Effects

While 17-Hydroxywortmannin is a potent PI3K inhibitor, it is important to be aware of potential off-target effects, especially at higher concentrations. It has been shown to inhibit mTOR, although with a much higher IC50 (193 nM) compared to PI3K (2.7 nM).[6] Researchers should carefully titrate the concentration of 17-Hydroxywortmannin to use the lowest effective dose that elicits the desired on-target effect while minimizing off-target activities.

C. Stability in Culture Medium

Although more stable than wortmannin, the stability of 17-Hydroxywortmannin in cell culture medium at 37°C over extended periods should be considered.[5] For experiments lasting longer than 48-72 hours, it may be necessary to replenish the medium with fresh inhibitor to maintain a consistent effective concentration. The stability of compounds in culture media can be influenced by various factors, including pH and the presence of other components.[17][18]

V. Troubleshooting

| Problem | Possible Cause | Solution |

| No inhibition of p-Akt | Inactive compound | Ensure proper storage and handling of the 17-Hydroxywortmannin stock solution. |

| PI3K pathway not active | Use a positive control (e.g., growth factor stimulation) to confirm pathway activity. | |

| Insufficient drug concentration or incubation time | Perform a dose-response and time-course experiment to optimize treatment conditions. | |

| High background in Western blot | Inadequate blocking | Increase blocking time or try a different blocking agent (e.g., 5% BSA). |

| Non-specific antibody binding | Titrate the primary antibody concentration and ensure adequate washing steps. | |

| High variability in MTT assay | Uneven cell seeding | Ensure a single-cell suspension and proper mixing before seeding. Avoid edge effects by not using the outer wells of the 96-well plate. |

| Contamination | Regularly check cell cultures for any signs of contamination. | |

| Incomplete formazan dissolution | Ensure complete removal of medium before adding DMSO and shake the plate thoroughly. |

VI. Conclusion

17-Hydroxywortmannin is a valuable pharmacological tool for investigating the multifaceted roles of the PI3K signaling pathway. Its enhanced stability and high potency make it a superior alternative to wortmannin for a wide range of cell-based assays. By following the detailed protocols and considering the key experimental parameters outlined in this guide, researchers can confidently and effectively utilize 17-Hydroxywortmannin to advance our understanding of PI3K-mediated cellular processes in both normal physiology and disease.

References

-

Yuan, Z., et al. (2019). 17-hydroxy wortmannin restores TRAIL's response by ameliorating increased beclin 1 level and autophagy function in TRAIL-resistant colon cancer cells. Cell Death & Disease, 10(5), 369. [Link]

-

Vanhaesebroeck, B., et al. (2012). Targeting PI3K in cancer: impact on tumor cells, their protective stroma, angiogenesis and immunotherapy. Cancer Discovery, 2(6), 496-505. [Link]

-

Koren, E., et al. (2020). Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. Scientific Reports, 10(1), 5725. [Link]

-

ResearchGate. (2019). Cell Culture: Can anyone show me a standard way to calculate cells density in 6-well &96-well plates? [Link]

-

Stadler, M., et al. (2023). Stability and Requirement for Thiamin in a Cell Culture Feed Used to Produce New Biological Entities. Metabolites, 13(1), 127. [Link]

-

ResearchGate. (2014). Are EGF and FGF stable in culture media at 37 degrees? [Link]

-

ResearchGate. (n.d.). PI3K signaling pathway was activated in primary culture cells. [Link]

-

PubMed. (2019). 17-Hydroxy Wortmannin Restores TRAIL's Response by Ameliorating Increased Beclin 1 Level and Autophagy Function in TRAIL-Resistant Colon Cancer Cells. [Link]

-

Drug Discovery News. (2023). The precision paradox: Off-target effects in gene editing. [Link]

-

PhytoTech Labs. (n.d.). Preparing Stock Solutions. [Link]

-

PubMed Central. (2017). Cancer cell seeding density as a mechanism of chemotherapy resistance: a novel cancer cell density index based on IC50-Seeding Density Slope (ISDS) to assess chemosensitivity. [Link]

-

PubMed Central. (2024). A Short Post-Reattachment Ultrasensitive Window of Time in Human Cancer Cells as Therapeutic Target of Prolonged Low-Dose Administration of Specific Compounds. [Link]

-

T. Horton. (1994). MTT Cell Assay Protocol. [Link]

-

PubMed Central. (2015). Thermal Stability of Fibroblast Growth Factor Protein Is a Determinant Factor in Regulating Self-Renewal, Differentiation, and Reprogramming in Human Pluripotent Stem Cells. [Link]

-

PubMed Central. (2014). Activation of the PI3K/Akt/mTOR and MAP kinase Signaling Pathways in Response to Acute Solar Simulated Light Exposure of Human Skin. [Link]

-

ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. [Link]

-

CRISPR Medicine News. (2020). Strategies to Avoid and Reduce Off-Target Effects. [Link]

-

AACR Journals. (2013). PI3K Stimulates DNA Synthesis and Cell-Cycle Progression via Its p55PIK Regulatory Subunit Interaction with PCNA. [Link]

-

PubMed. (2023). Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media. [Link]

-

ResearchGate. (n.d.). Optimization of seeding density and assay timing. [Link]

-

PubMed. (2013). Limited Stability in Cell Culture Medium and Hydrogen Peroxide Formation Affect the Growth Inhibitory Properties of Delphinidin and Its Degradation Product Gallic Acid. [Link]

-

MDPI. (2023). Ginseng Polysaccharides Protect Against Endoplasmic Reticulum Stress-Induced Damage via PI3K/Akt Signalling Pathway in Bovine Ovarian Granulosa Cells. [Link]

-

Innovative Genomics Institute. (2017). Anti-CRISPR Proteins Decrease Off-Target Effects of Cas9. [Link]

-

NCBI Bookshelf. (2013). Cell Viability Assays. [Link]

-

Jeffrey Magee Lab, Washington University in St. Louis. (n.d.). Western blot protocol. [Link]

-

MDPI. (2023). Anticancer Potential of Cannabidiol in Renal Cell Carcinoma: Serum Modulation and Preliminary Mechanistic Insights. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Role of the PI3K/AKT signaling pathway in the cellular response to Tumor Treating Fields (TTFields) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]